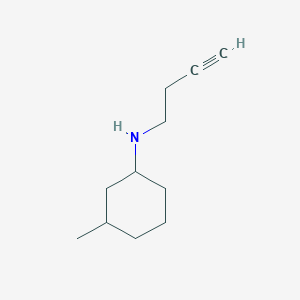

N-(But-3-YN-1-YL)-3-methylcyclohexan-1-amine

Description

Properties

Molecular Formula |

C11H19N |

|---|---|

Molecular Weight |

165.27 g/mol |

IUPAC Name |

N-but-3-ynyl-3-methylcyclohexan-1-amine |

InChI |

InChI=1S/C11H19N/c1-3-4-8-12-11-7-5-6-10(2)9-11/h1,10-12H,4-9H2,2H3 |

InChI Key |

BKAPTXMCLJOLLW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)NCCC#C |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

A retrosynthetic approach can be used to devise a possible synthetic route for N-(But-3-yn-1-yl)-3-methylcyclohexan-1-amine.

- Disconnecting the Amine Linkage : The target molecule can be disconnected at the nitrogen atom, yielding 3-methylcyclohexan-1-amine and a but-3-yn-1-yl synthon.

- Synthesis of 3-methylcyclohexan-1-amine : This can be achieved through reduction amination of 3-methylcyclohexanone or by direct amination.

- Synthesis of But-3-yn-1-yl synthon : This synthon can be derived from commercially available but-3-yn-1-ol, which can be converted into a suitable leaving group for amine substitution.

Possible Synthetic Routes

3.1. Route 1: Alkynylation via Amine Substitution

- Step 1: Preparation of 3-methylcyclohexan-1-amine

- 3-methylcyclohexanone undergoes reductive amination with ammonia or a suitable ammonia equivalent using a reducing agent such as \$$NaBH4\$$ or \$$NaCNBH3\$$.

- Alternatively, direct amination of 3-methylcyclohexanol can be achieved using Mitsunobu or similar reactions.

- Step 2: Preparation of But-3-yn-1-yl derivative

- Step 3: Amine Alkylation

- 3-methylcyclohexan-1-amine is alkylated with the but-3-yn-1-yl derivative, possibly using a base to neutralize the acid generated during the reaction.

3.2. Route 2: Amidation Followed by Reduction

- Step 1: Protection of 3-methylcyclohexan-1-amine (if necessary)

- If the amine requires protection, react 3-methylcyclohexan-1-amine with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) group.

- Step 2: Preparation of But-3-ynoic Acid Derivative

- But-3-ynoic acid can be synthesized or purchased. It is then activated to form an activated ester or acid chloride.

- Step 3: Amidation

- Step 4: Reduction of the Amide

- The amide is reduced to an amine using a reducing agent such as \$$LiAlH_4\$$ or borane complexes.

- Step 5: Deprotection (if necessary)

- If the amine was protected in Step 1, the protecting group is removed using standard deprotection conditions.

Reaction Conditions and Considerations

- Solvents : Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN) are typically used to avoid unwanted side reactions.

- Temperature : Reactions are generally carried out at temperatures ranging from 0 °C to room temperature, or at elevated temperatures if necessary to increase reaction rate.

- Protecting Groups : Appropriate protecting groups should be selected based on their compatibility with the reaction conditions and ease of removal.

- Purification : Standard techniques such as column chromatography and recrystallization are used to purify intermediates and the final product.

Spectroscopic Data

The synthesized compound should be characterized using spectroscopic methods such as \$$^1H$$ NMR, \$$^{13}C\$$ NMR, and mass spectrometry to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions

N-(But-3-YN-1-YL)-3-methylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst at elevated pressure.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes.

Substitution: Formation of secondary or tertiary amines.

Scientific Research Applications

N-(But-3-YN-1-YL)-3-methylcyclohexan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Studied for its potential therapeutic effects and interactions with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(But-3-YN-1-YL)-3-methylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

N-(But-3-yn-1-yl)oxan-4-amine hydrochloride

- Structure : Features an oxane (tetrahydropyran) ring instead of cyclohexane.

- Reactivity: The oxygen in the oxane ring may enhance polarity and hydrogen-bonding capacity compared to the purely hydrocarbon cyclohexane.

N-Benzylbut-3-yn-1-amine (15a)

- Structure : Replaces the cyclohexane with a benzyl group.

- Reactivity : The aromatic benzyl group enables π-π interactions, while the alkyne maintains metal-coordination capability.

N-(Butan-2-yl)-3,3,5-trimethylcyclohexan-1-amine

- Structure : A branched alkyl group (butan-2-yl) replaces the alkyne, with additional methyl groups on the cyclohexane.

- Reactivity : Increased steric hindrance from trimethylcyclohexane may reduce nucleophilicity of the amine.

- Applications: Potential as a chiral ligand or surfactant due to its bulky structure .

Cyclohexane Ring Modifications

n-(But-3-yn-1-yl)-4-isopropylcyclohexan-1-amine

- Structure : Substitutes the 3-methyl group with a 4-isopropyl group.

- Reactivity: The isopropyl group at C4 alters the ring’s conformational equilibrium (e.g., chair vs.

- Applications : May serve as a precursor for agrochemicals due to increased hydrophobicity .

N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine

- Structure : Replaces the methyl group with a 3-methoxyphenyl substituent.

- Reactivity : The methoxyphenyl group introduces aromaticity and electron-donating effects, which could modulate electronic properties of the amine.

- Applications: Likely explored in CNS-active pharmaceuticals due to structural similarity to known neuroactive compounds .

Functional Group Comparisons

Key Research Findings and Implications

Alkyne Reactivity: The terminal alkyne in the target compound and its analogs (e.g., N-benzylbut-3-yn-1-amine) enables versatile applications in metal-catalyzed reactions, such as Sonogashira coupling or cycloadditions .

Steric vs. Electronic Effects : Bulky cyclohexane substituents (e.g., 3-methyl or 4-isopropyl) reduce conformational flexibility but enhance thermal stability compared to aromatic or oxygen-containing analogs .

Pharmacological Potential: Structural similarities to tertiary amines like 3-methoxyeticyclidine suggest possible exploration in CNS drug development, though toxicity and pharmacokinetic data remain unexplored .

Biological Activity

N-(But-3-YN-1-YL)-3-methylcyclohexan-1-amine is a compound of interest in pharmacological research due to its potential biological activities. This article synthesizes current findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a butynyl group attached to a cyclohexanamine moiety. This structural configuration may influence its interaction with biological targets, particularly in the context of receptor binding and enzyme inhibition.

1. Receptor Interaction

Research indicates that compounds similar to this compound may exhibit activity at various receptors, particularly the A2A adenosine receptor (A2AAR). The A2AAR plays a crucial role in several physiological processes, including vasodilation and neurotransmission. Studies have shown that specific modifications to the cyclohexanamine structure can enhance binding affinity to A2AAR, suggesting a potential pathway for therapeutic development .

2. Anti-inflammatory Effects

Compounds derived from similar structures have demonstrated significant anti-inflammatory properties. For instance, certain derivatives have been shown to inhibit pro-inflammatory markers such as COX-2 and IL-1β, leading to reduced inflammation in animal models . The anti-inflammatory activity of these compounds is often linked to their ability to modulate nitric oxide (NO) pathways, which are critical in inflammation and oxidative stress responses.

Case Study 1: In Vivo Anti-inflammatory Activity

In an experimental study involving carrageenan-induced paw edema in rats, derivatives of this compound exhibited varying degrees of anti-inflammatory effects. The most potent compound demonstrated an inhibition rate of 51.81%, significantly reducing edema compared to control groups. This suggests that structural modifications can lead to enhanced biological activity against inflammation .

Case Study 2: Receptor Binding Affinity

A comparative study assessed the binding affinities of various derivatives at the A2AAR. The results indicated that certain modifications resulted in significantly improved Ki values, highlighting the importance of structural optimization in drug design. For example, a compound with a modified alkyl chain showed a Ki value of 27 nM at A2AAR, indicating strong receptor affinity .

Data Table: Biological Activity Summary

| Compound Name | Ki (A2AAR) | Anti-inflammatory Activity (%) | Mechanism of Action |

|---|---|---|---|

| This compound | TBD | TBD | Receptor modulation |

| Derivative A | 27 nM | 51.81% | COX inhibition |

| Derivative B | 490 nM | 45.77% | NO pathway modulation |

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for further research, particularly in the fields of anti-inflammatory therapies and receptor-targeted drug design. Continued exploration into its pharmacodynamics and structure-activity relationships will be essential for developing effective therapeutic agents based on this compound.

Future studies should focus on:

- In-depth pharmacokinetic analysis to understand absorption, distribution, metabolism, and excretion (ADME) profiles.

- Clinical trials to evaluate safety and efficacy in humans.

- Molecular docking studies to elucidate binding interactions at the molecular level.

Q & A

Q. What are the optimal synthetic routes for N-(but-3-yn-1-yl)-3-methylcyclohexan-1-amine, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Reductive amination : Reacting 3-methylcyclohexanamine with but-3-ynal in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH ~6-7) .

- Nucleophilic substitution : Using but-3-yn-1-yl bromide and 3-methylcyclohexanamine in a polar aprotic solvent (e.g., DMF) with a base like K2CO3 to drive the reaction .

Purity control : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS ensures >95% purity .

Q. How can the structural conformation of this compound be characterized?

- Spectroscopic methods :

- 1H/13C NMR : Key signals include the cyclohexane methyl group (δ ~1.2 ppm, singlet) and alkyne protons (δ ~2.0-2.5 ppm, triplet) .

- FT-IR : Alkyne C≡C stretch at ~2100-2260 cm⁻¹ and NH stretch at ~3300 cm⁻¹ .

- Mass spectrometry : ESI-MS in positive mode shows [M+H]+ ion at m/z 178.16 (calculated for C11H19N) .

- X-ray crystallography : If crystallizable, SHELXL software can refine the structure (space group, bond angles, torsional strain analysis) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but poorly in water. Use DMSO stock solutions for biological assays .

- Stability : Store at -20°C under inert gas (argon) to prevent alkyne oxidation or amine degradation. Stability in solution varies with pH; avoid strong acids/bases .

- LogP : Predicted logP ~2.5 (via ChemDraw), indicating moderate lipophilicity for membrane permeability studies .

Advanced Research Questions

Q. How does the alkyne moiety influence reactivity in click chemistry or cross-coupling applications?

The terminal alkyne enables:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : For bioconjugation (e.g., attaching fluorophores or affinity tags). Optimize with CuSO4, sodium ascorbate, and THPTA ligand in aqueous/organic mixtures .

- Sonogashira coupling : React with aryl halides (e.g., iodobenzene) using Pd(PPh3)4 and CuI to generate aryl-alkyne derivatives. Monitor reaction progress via TLC (hexane:EtOAc 4:1) .

Q. What computational modeling approaches are suitable for predicting binding interactions with biological targets?

- Molecular docking (AutoDock Vina) : Use the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G* level) to simulate binding to receptors (e.g., serotonin transporters) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Analyze RMSD, hydrogen bonding, and binding free energy (MM-PBSA) .

- QSAR models : Correlate structural descriptors (e.g., polar surface area, H-bond donors) with activity data from analogs .

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved?

Potential factors and mitigation strategies:

- Metabolic instability : Use LC-MS/MS to identify metabolites (e.g., oxidation at the alkyne or cyclohexane methyl group) .

- Bioavailability issues : Formulate with cyclodextrins or lipid nanoparticles to enhance solubility .

- Off-target effects : Perform kinome-wide profiling (Eurofins KinaseScan) or receptor panelling .

Q. What analytical techniques are critical for quantifying this compound in complex matrices (e.g., plasma, tissue)?

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). Monitor transition m/z 178.16 → 121.08 (CE 20 eV) .

- Sample preparation : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/tissue homogenates. Validate recovery (>85%) and matrix effects .

Q. What strategies can elucidate the mechanism of action in neurotransmitter systems?

- Radioligand binding assays : Compete with [3H]citalopram for serotonin transporter (SERT) binding. Calculate Ki values via Cheng-Prusoff equation .

- Electrophysiology (patch-clamp) : Assess effects on ion channels (e.g., NMDA receptors) in neuronal cultures .

- Microdialysis in rodents : Measure extracellular monoamine levels (dopamine, serotonin) in the prefrontal cortex post-administration .

Q. How can photoaffinity labeling techniques leverage the alkyne group for target identification?

- Diazirine incorporation : Synthesize a derivative with a photoactivatable diazirine group. Upon UV irradiation (365 nm), form covalent bonds with proximal proteins .

- Click chemistry enrichment : After UV exposure, conjugate biotin-azide via CuAAC, followed by streptavidin pull-down and LC-MS/MS proteomic analysis .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

- Byproduct formation : Optimize reaction stoichiometry (amine:alkylating agent ≥1.2:1) and use continuous flow reactors for better heat/mass transfer .

- Purification bottlenecks : Switch from column chromatography to fractional distillation or crystallization (solvent screening via Chemspeed platforms) .

- Regulatory compliance : Ensure intermediates and final product meet ICH Q3A/B guidelines for impurities (<0.1% for genotoxic impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.